3-(4-Methoxyphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
3-(4-Methoxyphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxybenzohydrazide with 4-(4-propylcyclohexyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and propylcyclohexyl groups contribute to its binding affinity and specificity. The oxadiazole ring plays a crucial role in stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole
- 3-(4-Methoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
- 3-(4-Methoxyphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
3-(4-Methoxyphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole stands out due to the presence of the propylcyclohexyl group, which imparts unique steric and electronic properties
Properties
Molecular Formula |
C24H28N2O2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C24H28N2O2/c1-3-4-17-5-7-18(8-6-17)19-9-11-21(12-10-19)24-25-23(26-28-24)20-13-15-22(27-2)16-14-20/h9-18H,3-8H2,1-2H3 |
InChI Key |
FHALBWASIKGIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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